3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Descripción
This compound, commonly known as Cefuroxime, is a second-generation cephalosporin antibiotic characterized by its β-lactam ring fused to a bicyclo[4.2.0]oct-2-ene system. Its structure includes:
- Position 3: A carbamoyloxymethyl (-O-CO-NH₂) group, enhancing stability against esterase hydrolysis.
- Position 7: A (Z)-2-(furan-2-yl)-2-methoxyiminoacetyl side chain, conferring resistance to β-lactamases and extended Gram-negative coverage.
Cefuroxime exhibits broad-spectrum activity against both Gram-positive (e.g., Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Haemophilus influenzae), including β-lactamase-producing strains. Its prodrug form, Cefuroxime axetil, improves oral bioavailability by esterification, which is hydrolyzed in vivo to the active form.
Propiedades
IUPAC Name |
3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVXVDWJQMJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860681 | |
| Record name | 3-[(Carbamoyloxy)methyl]-7-[2-(2-furanyl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089673-09-5, 55268-75-2 | |
| Record name | 3-[(Carbamoyloxy)methyl]-7-[2-(2-furanyl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefuroxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
The compound 3-(Carbamoyloxymethyl)-7-[[2-(2-furanyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , commonly referred to as a derivative of Cefuroxime , is a semisynthetic, broad-spectrum beta-lactam antibiotic . It exhibits significant antibacterial activity against various gram-positive and gram-negative bacteria, making it a valuable agent in treating infections resistant to other antibiotics.
Cefuroxime acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death, particularly effective against bacteria that produce beta-lactamases, enzymes that can inactivate many other beta-lactam antibiotics .
Antibacterial Spectrum
Cefuroxime is effective against a range of pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, Neisseria gonorrhoeae
This broad-spectrum activity is crucial for treating infections caused by resistant strains .
Clinical Efficacy
- Study on Community-Acquired Pneumonia : A clinical trial demonstrated that Cefuroxime is effective in treating community-acquired pneumonia caused by Streptococcus pneumoniae and Haemophilus influenzae. Patients showed significant improvement in clinical symptoms and radiographic findings within 48 hours of treatment .
- Urinary Tract Infections : Another study highlighted its efficacy in managing complicated urinary tract infections, showing a cure rate of over 90% among treated patients. The study emphasized its role against resistant strains of E. coli .
Pharmacokinetics
Cefuroxime is administered both orally and intravenously, with bioavailability varying based on the route:
| Administration Route | Bioavailability (%) | Peak Plasma Time (hours) |
|---|---|---|
| Oral | 50 | 2 |
| Intravenous | 100 | 0.5 |
The drug has a half-life of approximately 1 hour, necessitating multiple daily doses for sustained efficacy .
Safety and Side Effects
Cefuroxime is generally well-tolerated, though some patients may experience side effects such as:
- Gastrointestinal disturbances (nausea, diarrhea)
- Allergic reactions (rash, anaphylaxis in rare cases)
- Hematological effects (eosinophilia)
Monitoring for these effects is essential during treatment .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
This compound belongs to the class of cephalosporins, characterized by a beta-lactam structure that disrupts bacterial cell wall synthesis. Its unique structural features enhance its antibacterial activity against both Gram-positive and Gram-negative organisms, making it a valuable therapeutic agent in clinical settings.
Clinical Applications
-
Treatment of Infections :
- Broad-Spectrum Activity : Effective against a wide range of pathogens, including those resistant to other antibiotics.
- Specific Indications : Commonly used for treating respiratory tract infections, urinary tract infections, and skin infections caused by susceptible bacteria.
- Beta-Lactamase Resistance :
Antibacterial Efficacy
Recent studies have highlighted the compound's effectiveness in clinical trials. For example:
- A clinical evaluation demonstrated its utility in treating complicated urinary tract infections (cUTIs) caused by multidrug-resistant strains .
- In vitro studies indicated potent activity against strains of Acinetobacter baumannii, a notorious pathogen known for its resistance .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for achieving effective therapeutic concentrations in infected tissues. Studies have shown:
- Rapid absorption following oral administration.
- High bioavailability leading to effective serum levels for combating infections .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Cephalosporins are classified by generations based on their antimicrobial spectra and resistance profiles. Below is a detailed comparison of Cefuroxime with structurally and functionally related β-lactams:
Structural and Functional Comparison
Key Findings
β-Lactamase Resistance: Cefuroxime’s methoxyimino group at Position 7 sterically hinders β-lactamase hydrolysis, similar to Ceftriaxone and Cefotaxime. SQ 14,359’s thienylureidoacetyl side chain provides additional stability against AmpC β-lactamases.
Pharmacokinetics :
- Protein Binding : E1100 shows species-dependent binding (71–96% in humans, rats, mice), while Ceftriaxone’s binding exceeds 90%.
- Half-Life : Ceftriaxone’s prolonged half-life (8 hrs) contrasts with Cefuroxime’s shorter duration (1–2 hrs).
Clinical Applications: Cefuroxime: Community-acquired pneumonia, sinusitis. Cefotaxime: Hospital-acquired infections (e.g., sepsis). Ceftriaxone: Meningitis, Neisseria gonorrhoeae.
Stability and Degradation :
Métodos De Preparación
N-Acylation of 7-Aminocephalosporanic Acid (7-ACA)
The industrial synthesis begins with 7-aminocephalosporanic acid (7-ACA), a common β-lactam intermediate. The 7-amino group undergoes acylation with 2-(furan-2-yl)-2-methoxyiminoacetyl chloride under controlled conditions:
-
Reaction Setup :
-
Kinetic Control :
Maintaining temperatures below -15°C prevents epimerization at the 7-position, ensuring >98% stereochemical purity. The reaction typically achieves 85–92% conversion within 2 hours, monitored via HPLC.
Equation :
Hydrolysis of the 3-Acetoxy Group
The 3-acetoxy moiety is hydrolyzed to a hydroxymethyl group under basic conditions:
Nucleophilic Addition with Chlorosulfonyl Isocyanate
DCC undergoes nucleophilic addition to introduce the carbamoyloxymethyl group:
-
Low-Temperature Reaction :
-
Quenching and Hydrolysis :
After 30 minutes, the reaction is quenched with ice-cold water, yielding chlorosulfonylated cefuroxime acid. Subsequent hydrolysis at 25°C for 1 hour generates the final carboxylic acid.
Critical Parameters :
-
Excess CSI leads to over-sulfonation, reducing purity.
Purification and Isolation
Ternary Solvent Extraction
A ternary solvent system (dichloromethane:ethyl acetate:THF = 4:3:2) removes hydrophobic byproducts:
Crystallization Optimization
-
Solvent Composition :
Recrystallization from a 7:3 mixture of THF:ethyl acetate at 5°C produces needle-shaped crystals with 99.2% purity. -
Yield Enhancement :
Seeding with pre-formed cefuroxime acid crystals reduces nucleation time, increasing yield by 8–12%.
Analytical Characterization
Spectroscopic Data
Thermodynamic Stability
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 192°C.
-
Aqueous Solubility : 4.7 mg/mL at pH 6.0, increasing to 28.9 mg/mL at pH 8.5.
Industrial-Scale Considerations
Cost Efficiency
Q & A
Q. What are the optimal synthetic routes for this compound, and how can intermediates be characterized?
The synthesis involves functionalizing the cephalosporin core at the C-7 position with a furanyl-methoxyimino side chain. Key steps include:
- Acylation : Reacting the 7-aminocephalosporanic acid (7-ACA) intermediate with 2-(2-furanyl)-2-methoxyimino-1-oxoethyl chloride under anhydrous conditions to form the acetamido group .
- Carbamoylation : Introducing the 3-carbamoyloxymethyl group via nucleophilic substitution using carbamoyl chloride in the presence of a base (e.g., triethylamine) .
- Characterization : Use HPLC with UV detection (λ = 254 nm) and LC-MS to confirm intermediate purity. NMR (¹H and ¹³C) is critical for verifying stereochemistry, particularly the β-lactam ring integrity and side-chain orientation .
Q. How is the antibacterial activity of this compound evaluated, and what controls are necessary?
- Assay Design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use broth microdilution per CLSI guidelines.
- Controls : Include cefotaxime (a structurally related cephalosporin) as a positive control and a solvent-only negative control. Validate results with triplicate experiments to assess reproducibility .
Advanced Research Questions
Q. How does structural modification at the C-3 and C-7 positions influence β-lactamase stability?
The methoxyimino group at C-7 confers resistance to hydrolysis by Class A β-lactamases (e.g., TEM-1). Comparative studies show:
- C-3 Substitution : Replacing carbamoyloxymethyl with a methyl group reduces steric hindrance, increasing susceptibility to β-lactamase degradation .
- C-7 Side Chain : The furanyl moiety enhances binding to penicillin-binding proteins (PBPs) while the methoxyimino group sterically blocks β-lactamase access. Molecular docking simulations (PDB: 1BSG) support this mechanism .
Q. What analytical methods resolve discrepancies in stability data under varying pH conditions?
- Degradation Pathways : Under acidic conditions (pH < 4), the β-lactam ring undergoes hydrolysis, detected via UV-Vis spectroscopy (loss of absorbance at 260 nm).
- Methodology : Use accelerated stability testing (40°C/75% RH) with UPLC-MS to identify degradation products. Compare kinetic profiles (Arrhenius plots) to predict shelf-life .
- Contradictions : Discrepancies in reported half-lives (e.g., pH 7.4 vs. pH 2.0) arise from differences in buffer ionic strength. Standardize buffers (e.g., 0.1 M phosphate) for reproducibility .
Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetics?
- QSAR Models : Correlate logP values (calculated via ChemAxon) with in vivo clearance rates. Analogs with logP < 1.5 show reduced renal excretion in murine models.
- Molecular Dynamics : Simulate binding to human serum albumin (HSA) to predict plasma half-life. The carbamoyloxymethyl group increases HSA affinity by 30% compared to methyl substituents .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
